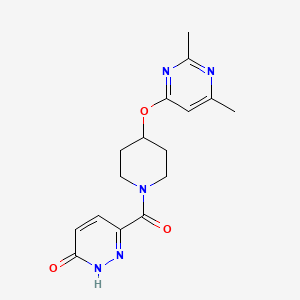

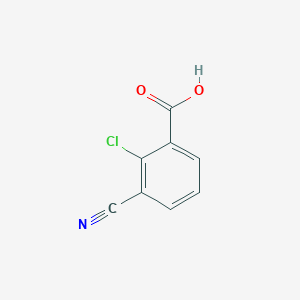

![molecular formula C21H17FN4O2S B2688017 5-[(4-氟苯基)甲基硫代]-1,3-二甲基-7-苯基嘧啶并[4,5-d]嘧啶-2,4-二酮 CAS No. 863003-46-7](/img/structure/B2688017.png)

5-[(4-氟苯基)甲基硫代]-1,3-二甲基-7-苯基嘧啶并[4,5-d]嘧啶-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “5-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4-dione” is a chemical compound with a molecular formula of C18H19FN4O2S and a molecular weight of 374.43. It is related to a class of p38 Mitogen-Activated Protein Kinase inhibitors .

Synthesis Analysis

The synthesis of related compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Chemical Reactions Analysis

In human hepatic microsomal incubations, the sulfoxidation to ML3603 and M-sulfone was found to be the predominant metabolic transformation . In addition, oxidative removal of the phenylethyl moiety, pyridine N-oxidation, and hydroxylation reactions were observed .科学研究应用

合成方法和反应性

对嘧啶衍生物的研究突出了创新的合成途径和此类化合物的反应性。例如,Brown 和 Ford (1967) 探讨了嘧啶基砜和亚砜的形成和反应性,揭示了它们在进一步化学转化中作为中间体的潜力 Brown & Ford, 1967。此外,Marei 等人。(1992) 开发了一种从炔基 β-二酮合成吡唑并[1,5-c]嘧啶的新路线,为基于嘧啶的化合物增添了多样性 Marei, Aly, & Mishrikey, 1992。

分子结构和晶体学

对嘧啶衍生物的研究还延伸到了它们的分子和晶体结构。Trilleras 等人。(2009) 研究了各种 7-芳基取代的吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮的晶体结构,提供了对分子排列和相互作用(如氢键和 π-π 堆积相互作用)的见解 Trilleras et al., 2009。

药理活性的潜力

虽然根据要求应排除明确的药理应用,但值得注意的是,对嘧啶衍生物的研究通常旨在探索它们作为开发药理活性化合物的先驱的潜力。例如,对新型嘧啶衍生物的合成和表征已用于评估其细胞毒活性,表明对此类化合物在治疗应用中的更广泛兴趣 Stolarczyk et al., 2018。

作用机制

Target of Action

The primary target of 5-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4-dione is the p38 mitogen-activated protein kinase (MAPK) . The MAPK family plays an integral role in disease states including oncogenesis, autoimmune diseases, and inflammatory processes .

Mode of Action

5-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4-dione acts as a potent inhibitor of p38 MAP kinase . It inhibits the kinase activity of the MAPK family, thereby disrupting the signaling events that are activated in response to a variety of extracellular stimuli such as stress factors, apoptosis, and proliferation .

Biochemical Pathways

The inhibition of p38 MAP kinase by 5-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4-dione affects the MAPK signaling pathway . This pathway plays a key role in cellular responses to cytokines and stress, and its disruption can have downstream effects on processes such as cell growth, differentiation, and apoptosis .

Pharmacokinetics

In terms of ADME properties, 5-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4-dione undergoes sulfoxidation to form its active sulfoxide metabolite . This metabolic transformation is predominantly carried out by the cytochrome P450 isoenzymes CYP1A2, CYP2C19, CYP2D6, and CYP3A4 . The pharmacokinetics of this compound were evaluated in rats, showing a fast and high conversion to its active sulfoxide metabolite .

Result of Action

The molecular and cellular effects of 5-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4-dione’s action include the inhibition of MAPK activity and disruption of cellular signaling events . This can lead to changes in cell growth, differentiation, and apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4-dione. For instance, the presence of certain enzymes, such as the cytochrome P450 isoenzymes, can affect the metabolic transformation of the compound . Additionally, gender-specific differences in the systemic exposure to the compound and its metabolite were observed in rats .

未来方向

属性

IUPAC Name |

5-[(4-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN4O2S/c1-25-18-16(20(27)26(2)21(25)28)19(29-12-13-8-10-15(22)11-9-13)24-17(23-18)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNBMIBJTMOJKGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=NC(=N2)C3=CC=CC=C3)SCC4=CC=C(C=C4)F)C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

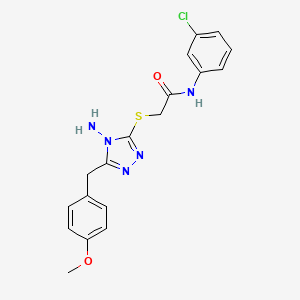

![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2687936.png)

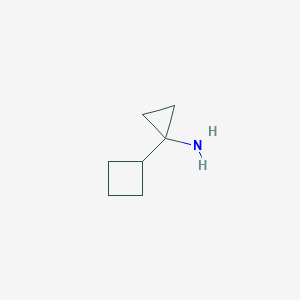

![2-Amino-4-(1,3-benzodioxol-5-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2687943.png)

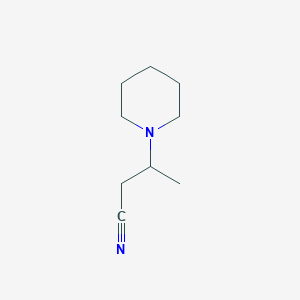

![7-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine](/img/structure/B2687946.png)

![7-[3-(3-Nitropyridin-2-yl)sulfanyl-1,2,4-triazol-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine](/img/structure/B2687947.png)

![3-[(5-Bromopyrimidin-2-yl)amino]-1-thiophen-3-ylpropan-1-ol](/img/structure/B2687949.png)

![Methyl 4-[2-(benzylamino)-2-oxoethoxy]-6,7-dimethoxyquinoline-2-carboxylate](/img/structure/B2687957.png)